molecular formula C10H11FO3 B7963596 2-(4-Ethoxy-2-fluorophenyl)acetic acid

2-(4-Ethoxy-2-fluorophenyl)acetic acid

Cat. No.: B7963596
M. Wt: 198.19 g/mol
InChI Key: YJPLAEQWTZDFDN-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-fluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and a fluorine atom at the ortho position on the benzene ring, attached to an acetic acid backbone. Such compounds are often studied for their roles in drug development, metabolic pathways, and material science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-(4-ethoxy-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLAEQWTZDFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-fluorophenyl)acetic acid typically involves the reaction of 4-ethoxy-2-fluorobenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired acetic acid derivative. The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of organometallic reagents. These methods are optimized for higher yields and purity, and often involve continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-ethoxy-2-fluorophenyl)acetone, while reduction could produce 2-(4-ethoxy-2-fluorophenyl)ethanol.

Scientific Research Applications

2-(4-Ethoxy-2-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features (from evidence)
2-(2-Methoxyphenyl)acetic acid -OCH₃ (ortho) C₉H₁₀O₃ 166.18 g/mol Forms centrosymmetric hydrogen-bonded dimers; crystal structure resolved .
2-(4-Ethylphenyl)-2,2-difluoroacetic acid -C₂H₅ (para), -F₂ (alpha) C₁₀H₁₀F₂O₂ 200.18 g/mol Fluorination enhances metabolic stability; safety protocols emphasize ventilation .
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid -F (ortho), biphenyl system C₁₄H₁₁FO₂ 230.24 g/mol Structural similarity to anti-inflammatory agents (e.g., Flurbiprofen analogs) .
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (meta), -OCH₃ (para) C₉H₉BrO₃ 245.07 g/mol Used in natural product synthesis; bromine increases electrophilicity .

Key Observations :

  • Ethoxy vs.
  • Fluorine Position : Ortho-fluorine (as in 2-(4-Ethoxy-2-fluorophenyl)acetic acid) may sterically hinder rotation, affecting molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Electron-Withdrawing Effects : Halogens (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase acidity of the acetic acid moiety, influencing reactivity .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal common packing motifs:

  • 2-(2-Methoxyphenyl)acetic acid forms inversion-symmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), stabilizing the lattice .
  • 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits O–H···O hydrogen-bonded dimers and weak C–H···π interactions, enhancing thermal stability .
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid shows a dihedral angle of 78.15° between the phenyl ring and acetic acid group, highlighting steric effects of substituents .

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